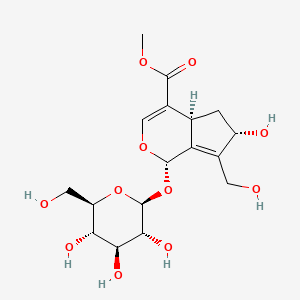

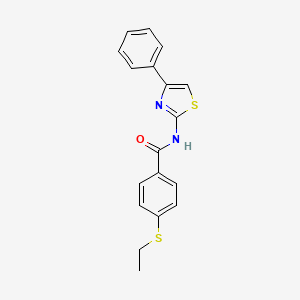

![molecular formula C23H22ClN3O4 B2527052 methyl 4-(2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate CAS No. 1251612-75-5](/img/structure/B2527052.png)

methyl 4-(2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule with several functional groups. It contains a naphthyridin core, which is a type of nitrogen-containing heterocycle . It also has an amide group and a benzoate ester group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the naphthyridin ring, the introduction of the amide and benzoate groups, and the addition of the methyl and chloro groups . The exact methods would depend on the specific reactions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. The amide and ester groups could be hydrolyzed, and the naphthyridin ring could participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

Pyrano Quinoline Derivatives : A study on the design of new pyrano quinoline derivatives explored their synthesis and evaluated their antimicrobial activity. This research outlines a method for selectively converting specific chemical structures to 5-iminoether and other derivatives through reactions with sodium alkoxy in alcohol and acetic acid reflux, demonstrating the compound's utility in creating biologically active molecules (Rahul Watpade & R. Toche, 2017).

Ruthenium Catalysts for Ketone Reduction : Another application is seen in the preparation of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts, which are utilized for ketone reduction. This showcases the compound's role in catalysis and its potential for facilitating specific types of chemical reactions (S. Facchetti et al., 2016).

Interaction with Biological Molecules

- DNA Interaction Studies : Thieno(2,3-b)benzo(1,8)naphthyridine-2-carboxylic acids synthesized under microwave irradiation were studied for their interaction with DNA. These studies are crucial for understanding the potential biological applications and interactions of these compounds, suggesting their use in developing new therapeutic agents (T. R. R. Naik et al., 2006).

Anticancer Evaluation

- Anticancer Properties : Research into the synthesis, characterization, and anticancer evaluation of specific benzimidazole derivatives highlighted the utility of these compounds in medicinal chemistry, especially for their potential anticancer properties. Such studies demonstrate the compound's relevance in drug discovery and development (Salahuddin et al., 2014).

Fluorescence and Sensing Applications

- Fluorescent DNA-binding Compounds : The one-pot synthesis of dibenzo[b,h][1,6]naphthyridines and their application as fluorescent DNA-binding compounds reveal the potential of these chemicals in bioimaging and sensing. Their strong fluorescence and change in fluorescence intensity upon DNA intercalation make them valuable tools for biological research and diagnostics (K. Okuma et al., 2014).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 4-[[2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN3O4/c1-13-18(24)8-7-16-21(13)26-19-9-10-27(11-17(19)22(16)29)12-20(28)25-15-5-3-14(4-6-15)23(30)31-2/h3-8H,9-12H2,1-2H3,(H,25,28)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFARHPFBXWTNSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1NC3=C(C2=O)CN(CC3)CC(=O)NC4=CC=C(C=C4)C(=O)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-(2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2-anilino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2526969.png)

![Ethyl 5-(3-(trifluoromethyl)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2526971.png)

![N-(benzo[d]thiazol-2-yl)-N-benzyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2526976.png)

![ethyl 1-(5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B2526977.png)

![4-[(1-Cyanocyclohexyl)carbamoyl]methyl 3,5-diethyl 2,6-dimethyl-1,4-dihydropyridine-3,4,5-tricarboxylate](/img/structure/B2526978.png)

![3-[(5E)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2526979.png)